O,O-Diacetyl-O6-demethylsalutaridine
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Overview
Description
O,O-Diacetyl-O6-demethylsalutaridine is a chemical compound with the molecular formula C22H23NO6 and a molecular weight of 397.42 g/mol . It is an intermediate in the synthesis of salutaridine, which is one of the biosynthetic precursors of morphine . This compound is primarily used in research settings, particularly in the fields of neurology and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diacetyl-O6-demethylsalutaridine typically involves the acetylation of O6-demethylsalutaridine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is usually carried out at room temperature to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O,O-Diacetyl-O6-demethylsalutaridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
O,O-Diacetyl-O6-demethylsalutaridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurology.
Medicine: Investigated for its role in the biosynthesis of morphine and other alkaloids.
Industry: Utilized in the production of research chemicals and analytical standards
Mechanism of Action
The mechanism of action of O,O-Diacetyl-O6-demethylsalutaridine involves its role as an intermediate in the biosynthesis of salutaridine. This compound undergoes enzymatic transformations to form salutaridine, which is a key precursor in the biosynthetic pathway leading to morphine. The molecular targets and pathways involved include various enzymes such as salutaridine synthase and salutaridine reductase .
Comparison with Similar Compounds
Similar Compounds
O6-Demethylsalutaridine: A direct precursor in the synthesis of O,O-Diacetyl-O6-demethylsalutaridine.
Salutaridine: A biosynthetic precursor of morphine, closely related to this compound.
Morphine: The end product of the biosynthetic pathway involving this compound.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of salutaridine and its acetylated structure, which distinguishes it from other related compounds. Its selective acetylation makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[(1S,9R)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate |
InChI |
InChI=1S/C22H23NO6/c1-12(24)28-19-11-22-7-8-23(3)16(15(22)10-17(19)26)9-14-5-6-18(27-4)21(20(14)22)29-13(2)25/h5-6,10-11,16H,7-9H2,1-4H3/t16-,22+/m1/s1 |
InChI Key |
BSUUDUNMRDSISR-ZHRRBRCNSA-N |
Isomeric SMILES |
CC(=O)OC1=C[C@@]23CCN([C@@H](C2=CC1=O)CC4=C3C(=C(C=C4)OC)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1=CC23CCN(C(C2=CC1=O)CC4=C3C(=C(C=C4)OC)OC(=O)C)C |
Origin of Product |
United States |
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